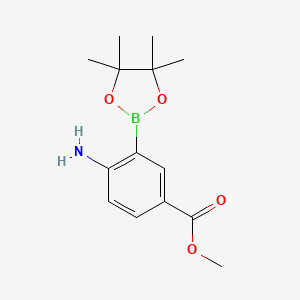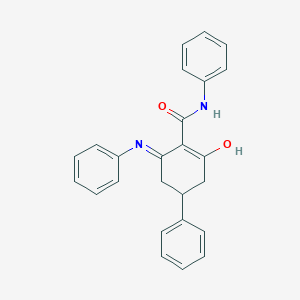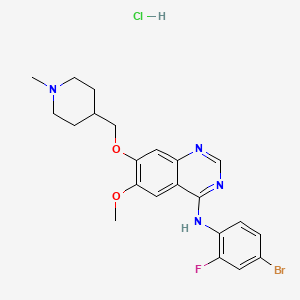
Vandetanib hydrochloride
Descripción general
Descripción
Es un compuesto activo por vía oral que ha mostrado una promesa significativa en el tratamiento de varios tumores sólidos, particularmente aquellos que son refractarios a los tratamientos estándar . El clorhidrato de ZD6474 actúa inhibiendo la actividad de la tirosina quinasa de estos receptores, bloqueando así el desarrollo vascular tumoral y la proliferación .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de clorhidrato de ZD6474 implica múltiples pasos, comenzando con la preparación de la estructura central de quinazolina. Los pasos clave incluyen:
Formación del núcleo de quinazolina: Esto involucra la reacción de 4-bromo-2-fluoroanilina con 6-metoxi-7-[(1-metilpiperidin-4-il)metoxi]quinazolin-4-amina bajo condiciones específicas.
Metoxilación y bromación: El núcleo de quinazolina se metoxila y broma para introducir los grupos funcionales necesarios.
Formación de clorhidrato: El paso final implica la formación de la sal de clorhidrato para mejorar la solubilidad y estabilidad del compuesto.
Métodos de producción industrial
La producción industrial de clorhidrato de ZD6474 sigue rutas sintéticas similares pero a mayor escala. El proceso implica:
Síntesis a granel: Se utilizan reactores a gran escala para llevar a cabo las reacciones bajo condiciones controladas para asegurar un alto rendimiento y pureza.
Purificación: El producto crudo se purifica utilizando técnicas como la cristalización y la cromatografía para eliminar impurezas.
Control de calidad: El producto final se somete a rigurosas pruebas de control de calidad para garantizar que cumple con las especificaciones requeridas para uso farmacéutico.
Análisis De Reacciones Químicas
Tipos de reacciones
El clorhidrato de ZD6474 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar varios productos de oxidación.
Sustitución: El átomo de bromo en el núcleo de quinazolina se puede sustituir con otros grupos funcionales utilizando reactivos apropiados.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan comúnmente agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Se utilizan reactivos como metóxido de sodio y terc-butóxido de potasio para reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados del núcleo de quinazolina con grupos funcionales modificados, que pueden tener diferentes actividades biológicas .
Aplicaciones Científicas De Investigación
El clorhidrato de ZD6474 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Investigación del cáncer: Se estudia ampliamente por su actividad antitumoral en varios modelos de cáncer, incluidos el cáncer de mama, el cáncer de pulmón y el cáncer colorrectal
Inhibición de la angiogénesis: El compuesto se utiliza para estudiar la inhibición de la angiogénesis, que es crucial para el crecimiento y la metástasis tumoral.
Terapia combinada: La investigación ha demostrado que el clorhidrato de ZD6474 puede mejorar la eficacia de otros tratamientos, como la radioterapia y la quimioterapia, cuando se utiliza en combinación
Farmacocinética y farmacodinámica: Los estudios sobre la farmacocinética y farmacodinámica del clorhidrato de ZD6474 ayudan a comprender su absorción, distribución, metabolismo y excreción en el cuerpo.
Mecanismo De Acción
El clorhidrato de ZD6474 ejerce sus efectos inhibiendo la actividad de la tirosina quinasa del receptor del factor de crecimiento endotelial vascular y del receptor del factor de crecimiento epidérmico . Esta inhibición bloquea las vías de señalización involucradas en la angiogénesis tumoral y la proliferación celular . El compuesto también se dirige a la tirosina quinasa reorganizada durante la transducción, que desempeña un papel en la supervivencia de las células tumorales . Al bloquear estas vías, el clorhidrato de ZD6474 inhibe eficazmente el crecimiento y la metástasis tumoral .
Comparación Con Compuestos Similares
Compuestos similares
Singularidad del clorhidrato de ZD6474
El clorhidrato de ZD6474 es único en su doble inhibición del receptor del factor de crecimiento endotelial vascular y del receptor del factor de crecimiento epidérmico, lo que le permite dirigirse tanto a la angiogénesis tumoral como a la proliferación celular . Este doble mecanismo de acción lo hace particularmente eficaz en el tratamiento de tumores que son resistentes a otros tratamientos .
Propiedades
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrFN4O2.ClH/c1-28-7-5-14(6-8-28)12-30-21-11-19-16(10-20(21)29-2)22(26-13-25-19)27-18-4-3-15(23)9-17(18)24;/h3-4,9-11,13-14H,5-8,12H2,1-2H3,(H,25,26,27);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBQCJXMSFJOFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BrClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

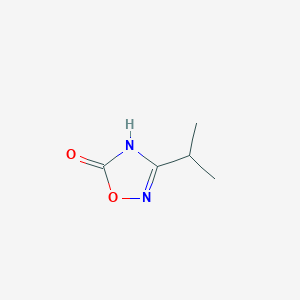

![4,4'-Bis[4-(diphenylamino)styryl]biphenyl](/img/structure/B3143405.png)
![1-[(3-Bromo-5-methylphenyl)methyl]piperazine](/img/structure/B3143408.png)
![1-[(5-Bromothiophen-2-yl)methyl]piperazine](/img/structure/B3143412.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B3143420.png)
![4-[2-(Benzylamino)ethyl]phenol](/img/structure/B3143423.png)
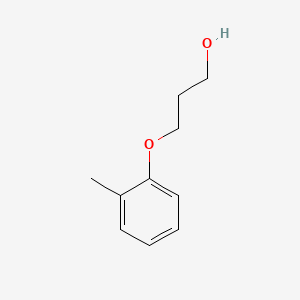
![[4-(4-Aminophenyl)sulfonylpiperazin-1-yl]-phenylmethanone](/img/structure/B3143445.png)
